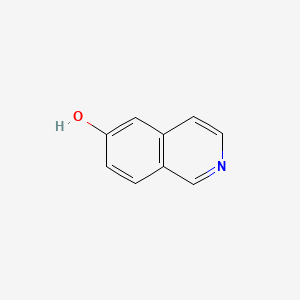

Isoquinolin-6-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVPDRHTRGTSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997883, DTXSID70901676 | |

| Record name | Isoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_812 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-82-3 | |

| Record name | 6-Isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Researcher's Guide to the Synthesis of Isoquinolin-6-ol from L-Tyrosine: A Mechanistic and Practical Approach

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Isoquinolin-6-ol, in particular, serves as a crucial intermediate for the synthesis of a wide range of therapeutic agents. Traditional synthetic routes often rely on petroleum-derived starting materials. This in-depth guide presents a robust and sustainable three-step synthetic pathway to this compound commencing from L-tyrosine, a readily available aromatic amino acid.[1][2] The strategy hinges on a pivotal Pictet-Spengler reaction, a powerful tool for constructing the tetrahydroisoquinoline core.[3][4][5] This document provides a comprehensive overview of the synthetic strategy, detailed step-by-step experimental protocols, mechanistic insights supported by current literature, and practical considerations for researchers in organic synthesis and drug development.

Introduction

The Isoquinoline Scaffold in Medicinal Chemistry

Isoquinoline and its derivatives represent a large and diverse family of nitrogen-containing heterocyclic compounds.[1] Their rigid structure and ability to present substituents in a defined three-dimensional space make them ideal pharmacophores. The isoquinoline ring system is found in over 2,500 known benzylisoquinoline alkaloids (BIAs), which exhibit a vast spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][6]

This compound: A Key Synthetic Building Block

This compound, also known as 6-hydroxyisoquinoline, is a valuable synthetic intermediate. The phenolic hydroxyl group at the C6 position provides a handle for further functionalization, enabling the synthesis of complex molecular architectures. Its derivatives are explored in various therapeutic areas, including the development of selective estrogen receptor modulators (SERMs).[7]

L-Tyrosine as a Sustainable Precursor

The use of renewable starting materials is a cornerstone of modern green chemistry. L-tyrosine, an aromatic amino acid, is an ideal precursor for the synthesis of isoquinoline alkaloids.[1] Its inherent structure contains the necessary p-hydroxyphenylethylamine backbone, significantly streamlining the synthetic process compared to building the scaffold from simpler aromatic precursors. The natural origin of tyrosine makes this pathway an attractive, sustainable alternative to traditional petrochemical-based syntheses.[6]

Overview of the Synthetic Strategy

The conversion of L-tyrosine to this compound is efficiently achieved through a three-step sequence:

-

Decarboxylation: Removal of the carboxylic acid group from L-tyrosine to yield tyramine.

-

Cyclization: A Pictet-Spengler reaction between tyramine and a suitable one-carbon (C1) electrophile to form the 1,2,3,4-tetrahydrothis compound ring system.

-

Aromatization: Dehydrogenation of the tetrahydroisoquinoline intermediate to afford the final aromatic product, this compound.

This strategy is chemically convergent and leverages well-established, high-yielding reactions to provide a reliable route to the target molecule.

Retrosynthetic Analysis and Strategy Selection

The primary challenge in synthesizing isoquinolines from β-arylethylamines like tyramine is the formation of the new heterocyclic ring. Several named reactions are available for this purpose, including the Bischler-Napieralski and Pictet-Spengler reactions.[8][9]

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a strong dehydrating agent like POCl₃ or P₂O₅.[8][9] While effective, it requires the pre-formation of an amide and harsh reaction conditions, which can be incompatible with sensitive functional groups.

-

Pictet-Spengler Reaction: This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[3][4][10] It is often performed under milder conditions and is biomimetic, mirroring the biosynthesis of many alkaloids in plants.[5][6]

For the synthesis of this compound from tyrosine, the Pictet-Spengler pathway is superior. The precursor, tyramine, is directly accessible from tyrosine via decarboxylation. The subsequent cyclization is highly regioselective due to the activating nature of the phenolic hydroxyl group, which directs the intramolecular electrophilic aromatic substitution to the ortho position, cleanly forming the desired 6-hydroxy substituted ring system.

Figure 1: Retrosynthetic analysis of this compound from L-tyrosine.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Decarboxylation of L-Tyrosine to Tyramine

The initial step involves the removal of the α-carboxyl group from tyrosine. This can be achieved through enzymatic or chemical methods. While enzymatic methods using tyrosine decarboxylase are highly specific and occur under mild conditions[11][12][13], chemical methods are often more practical for large-scale laboratory synthesis.

Causality of Experimental Choice: A common chemical method involves heating tyrosine in a high-boiling point solvent with a catalytic amount of a ketone. The ketone forms a Schiff base with the amino acid, which facilitates decarboxylation at a lower temperature than simple pyrolysis, preventing degradation of the product.[14] Solvents like diphenyl ether or mineral oil are often used.

Protocol 3.1: Chemical Decarboxylation of L-Tyrosine

-

Apparatus Setup: Assemble a reflux apparatus with a Dean-Stark trap, consisting of a round-bottom flask, a condenser, and a heating mantle. The system should be under an inert atmosphere (e.g., Nitrogen).

-

Reagent Charging: To the flask, add L-tyrosine (1.0 eq), a catalytic amount of cyclohexanone (0.1 eq), and a high-boiling solvent such as mineral oil.

-

Reaction: Heat the mixture to 140-170 °C.[14] Carbon dioxide evolution will be observed. The reaction is monitored by TLC until the starting material is consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a non-polar solvent (e.g., hexane) to precipitate the product.

-

Filter the crude tyramine and wash with hexane.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure tyramine as a white solid.

-

| Parameter | Value | Reference |

| Starting Material | L-Tyrosine | N/A |

| Product | Tyramine | N/A |

| Typical Yield | 70-80% | [14] |

| Purity (Post-Recrystallization) | >98% | N/A |

| Key Characterization (¹H NMR) | Signals for aromatic protons, ethyl chain | N/A |

Step 2: Pictet-Spengler Cyclization of Tyramine

This is the key ring-forming step. Tyramine, a β-arylethylamine, reacts with an aldehyde (in this case, formaldehyde) under acidic conditions to form the tetrahydroisoquinoline core.

Mechanism: The reaction proceeds via two main stages. First, the amine of tyramine condenses with formaldehyde to form a Schiff base, which is protonated under acidic conditions to generate a reactive iminium ion.[4][10] Second, the electron-rich aromatic ring, activated by the hydroxyl group, attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction. This cyclization step is a 6-endo-trig process.[3][4] A final deprotonation step restores aromaticity to the benzene ring, yielding the tetrahydroisoquinoline product.

Figure 2: Mechanism of the Pictet-Spengler reaction.

Protocol 3.2: Synthesis of 1,2,3,4-Tetrahydrothis compound

-

Reagent Preparation: Dissolve tyramine (1.0 eq) in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄).

-

Reaction: Cool the solution in an ice bath. Add aqueous formaldehyde (37% solution, 1.1 eq) dropwise while stirring.

-

Heating: After the addition is complete, warm the reaction to room temperature and then heat to reflux (or a specified temperature, e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC.

-

Workup and Purification:

-

Cool the reaction mixture.

-

Neutralize the solution with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The product can be purified by recrystallization if necessary.

-

| Parameter | Value | Reference |

| Starting Material | Tyramine | N/A |

| Product | 1,2,3,4-Tetrahydrothis compound | N/A |

| Typical Yield | 85-95% | General Literature |

| Catalyst | Protic Acid (e.g., HCl) | [3][10] |

| Key Characterization (¹³C NMR) | Appearance of new aliphatic signals for C1, C3, C4 | N/A |

Step 3: Aromatization to this compound

The final step is the dehydrogenation of the tetrahydroisoquinoline ring to form the fully aromatic isoquinoline system. This oxidation is a critical transformation that introduces the desired electronic and structural properties.

Causality of Experimental Choice: Several methods exist for this aromatization. Catalytic dehydrogenation using palladium on carbon (Pd/C) is a highly effective, clean, and atom-economical method.[15][16] The reaction is typically performed in a high-boiling, inert solvent, and the heterogeneous catalyst can be easily removed by filtration.[17] Alternative oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also be used but may require stoichiometric amounts and more complex purification.[18] The Pd/C method is chosen for its efficiency and procedural simplicity.

Protocol 3.3: Pd/C-Catalyzed Dehydrogenation

-

Apparatus Setup: Use a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, placed in a heating mantle.

-

Reagent Charging: Dissolve 1,2,3,4-tetrahydrothis compound (1.0 eq) in a high-boiling solvent (e.g., toluene, xylene, or diphenyl ether).

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the dehydrogenation can be monitored by TLC or GC-MS.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with a suitable solvent (e.g., ethyl acetate or methanol).

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

| Parameter | Value | Reference |

| Starting Material | 1,2,3,4-Tetrahydrothis compound | N/A |

| Product | This compound | N/A |

| Catalyst | 10% Pd/C | [15][17] |

| Typical Yield | 70-90% | General Literature |

| Key Characterization (Mass Spec) | M/z corresponding to C₉H₇NO | N/A |

Experimental Workflow Summary

The entire synthetic sequence is a streamlined process that begins with a simple amino acid and culminates in a valuable heterocyclic building block. Each step is robust and has been optimized for high yield and purity.

Figure 3: Complete workflow for the synthesis of this compound.

Troubleshooting and Practical Considerations

-

Decarboxylation: Incomplete reaction can occur if the temperature is too low or the reaction time is insufficient. Overheating can lead to charring and decomposition, reducing yield. The use of an inert atmosphere is critical to prevent oxidative side reactions.

-

Pictet-Spengler Reaction: The pH of the reaction medium is crucial. Conditions that are too acidic can lead to side reactions, while conditions that are not acidic enough will fail to generate the required iminium ion electrophile.

-

Aromatization: The activity of the Pd/C catalyst can vary. Ensure the use of a fresh, high-quality catalyst. Catalyst poisoning can occur if impurities (e.g., sulfur compounds) are present from previous steps. Complete removal of the heterogeneous catalyst by filtration through Celite is essential to avoid palladium contamination in the final product.

Conclusion

This guide outlines a scientifically sound, efficient, and sustainable three-step synthesis of this compound from L-tyrosine. By leveraging the classic Pictet-Spengler reaction, this pathway provides a reliable method for accessing a key medicinal chemistry building block from a renewable feedstock. The detailed protocols, mechanistic explanations, and practical insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently apply this methodology in their laboratories.

References

-

Title: Pictet-Spengler reaction - Name-Reaction.com Source: Name-Reaction.com URL: [Link]

-

Title: Pictet-Spengler Reaction - NROChemistry Source: NROChemistry URL: [Link]

-

Title: Chemical Reaction Kinetics of the Pictet-Spengler Reaction Source: Digital Commons@DePaul URL: [Link]

-

Title: Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction Source: PubMed Central (PMC) URL: [Link]

-

Title: Pictet–Spengler reaction - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C Source: Chinese Journal of Catalysis URL: [Link]

- Source: Google Patents (CN105566218A)

-

Title: Scheme 3. Bischler-Napieralski reaction of m-tyrosine derivative 7. Source: ResearchGate URL: [Link]

-

Title: Derivatization of the l-tyrosine α-carboxyl group. a Decarboxylation to... Source: ResearchGate URL: [Link]

-

Title: Studies of enzyme-mediated reactions. Part 12. Stereochemical course of the decarboxylation of (2S)-tyrosine to tyramine by microbial, mammalian, and plant systems Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

- Source: Google Patents (CN101955435B)

-

Title: Synthesis of tyrosine derivatives for saframycin MX1 biosynthetic studies Source: ElectronicsAndBooks.com URL: [Link]

-

Title: Synthesis of 2-substituted tetrahydroisoquinolin-6-ols: potential scaffolds for estrogen receptor modulation and/or microtubule Source: Arkivoc URL: [Link]

-

Title: Some important L-tyrosine-derived isoquinoline and their related alkaloids. Source: ResearchGate URL: [Link]

-

Title: Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Decarboxylation to Tyramine: A Major Route of Tyrosine Metabolism in Mammals Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Bischler–Napieralski reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants Source: Nature Communications (via NIH) URL: [Link]

-

Title: Novel Biosynthetic Route to the Isoquinoline Scaffold Source: ACS Chemical Biology (via PubMed) URL: [Link]

-

Title: Bischler-Napieralski Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Palladium-Catalyzed C–H bond functionalization for the synthesis of tetrahydroisoquinolines Source: Dipòsit Digital de la Universitat de Barcelona URL: [Link]

-

Title: Bischler-Napieralski Reaction - YouTube Source: YouTube URL: [Link]

-

Title: Isoquinoline synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Isoquinoline - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl Source: PubMed URL: [Link]

-

Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives Source: Molecules (via NIH) URL: [Link]

-

Title: Kinetics and metabolism of p-tyramine during monoamine oxidase inhibition by mofegiline Source: PubMed URL: [Link]

-

Title: Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors Source: Clinical and Translational Science (via PMC) URL: [Link]

-

Title: Recoverable Pd/C catalyst mediated dehydrogenation of sterols and an improved synthesis of 1α-hydroxydehydroepiandrosterone Source: PubMed URL: [Link]

-

Title: Iodine-catalyzed aromatization of tetrahydrocarbazoles: a metal-free approach for the synthesis of carbazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Biochemistry, Tyramine - StatPearls Source: NCBI Bookshelf URL: [Link]

-

Title: Enantioselective Synthesis of Tetrahydroisoquinolines via Catalytic Intramolecular Asymmetric Reductive Amination Source: ResearchGate URL: [Link]

Sources

- 1. Novel Biosynthetic Route to the Isoquinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. name-reaction.com [name-reaction.com]

- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. via.library.depaul.edu [via.library.depaul.edu]

- 11. researchgate.net [researchgate.net]

- 12. Studies of enzyme-mediated reactions. Part 12. Stereochemical course of the decarboxylation of (2S)-tyrosine to tyramine by microbial, mammalian, and plant systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. CN101955435B - A new method for preparing tyramine - Google Patents [patents.google.com]

- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 16. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]

- 17. Recoverable Pd/C catalyst mediated dehydrogenation of sterols and an improved synthesis of 1α-hydroxydehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Isoquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-6-ol, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry. Its structure, featuring a fused benzene and pyridine ring with a hydroxyl group, imparts a unique combination of properties that make it a valuable building block in the synthesis of various biologically active molecules.[1] Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development, as these characteristics fundamentally govern its pharmacokinetic and pharmacodynamic behavior.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing their significance and experimental determination.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its interactions and behavior. For this compound, these are summarized below.

Structure:

Figure 1: Chemical structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 220°C | |

| Boiling Point | 332.1°C at 760 mmHg | |

| CAS Number | 7651-82-3 | [3] |

Ionization Constant (pKa)

The pKa value is a critical parameter that dictates the extent of ionization of a molecule at a given pH. This compound possesses both a weakly basic nitrogen atom in the isoquinoline ring system and an acidic phenolic hydroxyl group. Consequently, it can exist in cationic, neutral, or anionic forms depending on the pH of the environment. This ionization state profoundly influences its solubility, permeability across biological membranes, and interaction with target proteins.[2]

Experimental Determination of pKa: Spectrophotometric Titration

A robust method for determining the pKa of phenolic compounds is through UV-Vis spectrophotometric titration. This technique leverages the difference in the UV-Vis absorption spectra between the protonated and deprotonated forms of the molecule.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Add a small aliquot of the this compound stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the phenolic hydroxyl group. For the basic pKa of the nitrogen, a similar procedure can be followed, monitoring spectral changes at different wavelengths.

Figure 2: Workflow for pKa determination by spectrophotometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A balanced lipophilicity is essential for oral bioavailability and cell membrane permeability.

Experimental Determination of LogP

1. Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Compound Dissolution: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine the two phases in a flask and shake vigorously to allow for the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

2. HPLC-based Method

A faster, more high-throughput alternative to the shake-flask method involves using reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

Protocol:

-

Column and Mobile Phase: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: Inject the this compound sample and determine its retention time.

-

LogP Determination: Calculate the retention factor for this compound and use the calibration curve to determine its LogP value.

Figure 3: Comparison of Shake-Flask and HPLC methods for LogP determination.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. This compound is reported to be slightly soluble in water and moderately soluble in organic solvents like ethanol and dimethylformamide.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water or a buffer of a specific pH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

-

Solubility Calculation: The measured concentration represents the thermodynamic solubility.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound. The reported melting point of this compound is 220°C.

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

DSC is a highly accurate technique for determining the melting point and other thermal transitions of a material.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

-

Data Acquisition: The DSC instrument measures the heat flow into the sample relative to the reference as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Spectral Properties

Spectroscopic data are essential for the structural elucidation and characterization of this compound.

Table 2: Predicted and Typical Spectral Data

| Technique | Predicted/Typical Wavelengths/Shifts |

| UV-Vis | Due to the aromatic system, significant absorption in the UV region is expected. Indenoisoquinoline derivatives show absorption bands around 270-290 nm and 330-380 nm.[5] |

| ¹H NMR | Aromatic protons are expected in the range of 7.0-9.0 ppm. The phenolic -OH proton signal will be a singlet and its chemical shift will be concentration and solvent dependent. Protons on the isoquinoline ring will appear as multiplets or doublets.[6] |

| ¹³C NMR | Aromatic carbons typically appear in the range of 120-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield. Carbons in the pyridine ring will also have distinct chemical shifts.[7] |

| IR | A broad O-H stretching band is expected around 3200-3500 cm⁻¹. C-H stretching from the aromatic rings will be observed around 3000-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. C-O stretching will be present around 1200-1300 cm⁻¹.[8][9] |

Note: The specific peak positions for this compound may vary depending on the solvent and other experimental conditions. The provided data are based on typical values for similar structures and predictions.

Conclusion

The physicochemical properties of this compound underscore its potential as a versatile scaffold in drug discovery. Its aromatic nature, coupled with the presence of both hydrogen bond donor and acceptor functionalities, provides a framework for designing molecules with specific biological targets. A thorough understanding and experimental determination of its pKa, LogP, and solubility are critical for optimizing the ADME properties of its derivatives. The methodologies outlined in this guide provide a robust framework for researchers to characterize this compound and its analogs, thereby facilitating the development of new and effective therapeutic agents.

References

-

PubChem. This compound. [Link]

-

SpectraBase. This compound, 7-methoxy-1-methyl-. [Link]

-

da Silva, T. M., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(2), 359-365. [Link]

-

NIST. Isoquinoline. [Link]

-

NIST. Isoquinoline. [Link]

-

Akhtar, M. J., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Biological Activities of a Medicinal Plant Momordica balsamina L. BioMed Research International, 2021, 6653398. [Link]

-

Nowak, P., et al. (2018). Determination of the Lipophilicity of Selected Isoquinoline Alkaloids by RP-TLC. Molecules, 23(8), 2029. [Link]

-

Ploch, S., et al. (2012). Optimization of Chromatographic Systems for Determination of Lipophilicity for Selected Isoquinoline Alkaloids. Journal of Chemistry, 2013, 1-8. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubChem. 6-Hydroxyquinoline. [Link]

-

Black, P. J., & Heffernan, M. L. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. VI. Isoquinoline. Australian Journal of Chemistry, 17(5), 558-565. [Link]

-

PubChem. Isoquinolin-5-ol. [Link]

-

Doubtnut. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? [Link]

-

Cichewicz, R. H., et al. (2020). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 25(18), 4217. [Link]

-

Jones, D. B., et al. (2017). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. The Journal of Chemical Physics, 147(24), 244301. [Link]

-

SWK. Carbon and 2D NMR. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

Barillà, D., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73312. [Link]

-

A-Level Chemistry. compared using 13C nmr spectroscopy. [Link]

-

Wager, T. T., et al. (2016). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 59(10), 4558-4575. [Link]

-

da Silva, T. M., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(2), 359-365. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. Isoquinoline. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. INFRARED SPECTROSCOPY INDEX. [Link]

-

How2. Interpret a carbon-13 NMR spectrum. [Link]

-

UCLA. Table of Characteristic IR Absorptions. [Link]

-

van Acker, S. A., et al. (1996). Experimental (Literature) and Theoretically Predicted pKa Values, and Calculated Relative Deprotonation Energies (DE) for a Series of Hydroxyflavones. Journal of Agricultural and Food Chemistry, 44(11), 3591-3596. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H7NO | CID 135483582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Isolation of Isoquinolin-6-ol and Related Simple Isoquinoline Alkaloids from Natural Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with many exhibiting significant pharmacological activities. Among these, simple isoquinolines like isoquinolin-6-ol serve as important biosynthetic precursors and possess their own potential for biological investigation. This guide provides a comprehensive, technically-grounded framework for the successful isolation, purification, and structural elucidation of this compound and related simple alkaloids from natural sources. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles behind key methodological choices, offering a robust, self-validating workflow applicable to natural product chemistry and drug discovery.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products, including the analgesic morphine and the antimicrobial berberine.[1] These compounds are biosynthetically derived from aromatic amino acids, primarily tyrosine, through a series of enzymatic reactions that construct the characteristic fused-ring system.[1][2][3] Simple isoquinolines, such as this compound, represent the foundational structures in these complex biosynthetic pathways.[2][3]

While often found in low abundance, the isolation of these simpler alkaloids is critical for several reasons:

-

Biosynthetic Studies: They serve as key intermediates and pathway markers in understanding how plants construct more complex, pharmacologically active molecules.[3]

-

Chemotaxonomy: The profile of simple alkaloids can aid in the chemical classification of plant species.[4]

-

Pharmacological Screening: As unadorned scaffolds, they provide ideal starting points for semi-synthetic derivatization and structure-activity relationship (SAR) studies. A recent study identified this compound from Stephania cepharantha, highlighting its presence in established medicinal plants.[5]

This guide will focus on a holistic workflow, from the selection of biological source material to the definitive structural confirmation of the target molecule.

Sourcing & Pre-Processing of Biological Material

Identifying Promising Natural Sources

The initial step is the selection of appropriate biological material. Isoquinoline alkaloids are predominantly found in the plant kingdom.[1] Families known to be rich sources include:

-

Annonaceae: A diverse tropical family known for producing a wide array of benzylisoquinoline and aporphine alkaloids.[6][7][8][9]

-

Papaveraceae: The poppy family, famous for producing morphine, codeine, and papaverine.[10]

-

Nelumbonaceae: The lotus family, which accumulates significant quantities of aporphine and benzylisoquinoline alkaloids, particularly in the leaves and plumules.[11][12][13]

-

Berberidaceae and Ranunculaceae: These families are also well-documented producers of various isoquinoline alkaloids.[14]

Expert Insight: The choice of source is a critical variable. While a plant may be known to produce complex isoquinolines, the simpler precursors like this compound are often present in much lower concentrations. Therefore, the processing of a larger biomass (0.5 - 5 kg of dried material) is often necessary for successful isolation.

Material Preparation

Proper preparation is essential to maximize extraction efficiency.

-

Harvesting & Drying: Plant material (e.g., leaves, bark, roots) should be harvested and thoroughly dried, typically in a circulating air oven at 40-50°C, to halt enzymatic degradation and facilitate grinding.

-

Pulverization: The dried material must be ground into a fine powder (e.g., using a Wiley mill) to increase the surface area available for solvent penetration.

Extraction and Fractionation: The Path to a Purified Alkaloid

The core of the isolation process involves separating the target basic alkaloid from the vast excess of other metabolites like fats, chlorophyll, tannins, and glycosides. This is achieved through a multi-stage process centered on acid-base chemistry.

Bulk Extraction of Total Metabolites

The initial extraction aims to remove all soluble small molecules from the plant matrix.

-

Protocol:

-

Macerate the dried, powdered plant material (1 kg) in a suitable organic solvent (e.g., 80-95% methanol or ethanol, ~5 L) at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture and collect the solvent (the filtrate).

-

Repeat the extraction process on the plant residue (the marc) two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

-

Causality: Methanol and ethanol are chosen for their polarity, which allows them to efficiently extract a broad spectrum of metabolites, including the slightly polar alkaloids.

Acid-Base Partitioning: The Alkaloid-Specific Step

This is the most critical step for selectively isolating basic compounds. The nitrogen atom in the isoquinoline ring is basic and can be protonated in an acidic environment, rendering the molecule soluble in water.

-

Protocol:

-

Dissolve the crude extract in a mixture of 3% aqueous tartaric acid (or 1N sulfuric acid) and an immiscible organic solvent like ethyl acetate or chloroform.[10][15]

-

Transfer the mixture to a separatory funnel and shake vigorously. The protonated alkaloids will partition into the acidic aqueous layer. Most neutral and weakly acidic compounds will remain in the organic layer.

-

Separate the layers. Discard the organic layer (or save for other investigations).

-

Wash the acidic aqueous layer again with fresh organic solvent to remove any remaining neutral impurities.

-

Carefully basify the acidic aqueous layer to a pH of 9-10 using a base like sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH).[15] This deprotonates the alkaloids, making them neutral and insoluble in water.

-

Extract the now-basic aqueous layer multiple times with an organic solvent (chloroform or dichloromethane). The neutral alkaloids will partition back into the organic layer.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude alkaloid fraction.

-

This process dramatically enriches the extract with alkaloids, simplifying the subsequent chromatographic steps.

Chromatographic Purification Workflow

Even after acid-base extraction, the crude alkaloid fraction is a complex mixture. Chromatographic separation is required to isolate the target compound.

A typical purification workflow is illustrated below. This multi-step approach progressively increases the purity of the target compound.

Caption: Overall workflow for the isolation of this compound.

VLC is a rapid, low-pressure technique used to perform a rough separation of the crude alkaloid mixture into several fractions of decreasing polarity.

-

Protocol:

-

Dry-load the crude alkaloid fraction onto a small amount of silica gel.

-

Prepare a short, wide column packed with silica gel.

-

Apply the sample to the top of the column.

-

Elute the column with a step gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding ethyl acetate, and finally methanol.

-

Collect fractions of equal volume and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain the target compound. Pool the relevant fractions.

-

High-Performance Liquid Chromatography (HPLC) is the final step to achieve high purity. A reverse-phase C18 column is typically used for alkaloid purification.

-

Protocol:

-

Dissolve the pooled, enriched fraction from VLC in a suitable solvent (e.g., methanol).

-

Inject the sample onto a preparative RP-C18 HPLC column.

-

Elute the column with a gradient of two solvents (e.g., Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid). The formic acid helps to keep the alkaloids protonated, leading to sharper peaks.

-

Monitor the elution using a UV detector (isoquinolines typically absorb around 230-330 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to yield the pure compound.

-

| Parameter | VLC / Flash Chromatography | Preparative RP-HPLC |

| Stationary Phase | Silica Gel (Normal Phase) | C18-bonded Silica (Reverse Phase) |

| Typical Mobile Phase | Hexane/Ethyl Acetate -> Ethyl Acetate/Methanol (Step Gradient) | Water/Acetonitrile or Water/Methanol (Linear Gradient) |

| Purpose | Rapid, coarse fractionation of crude mixture. High capacity. | Final high-resolution purification of target compound. Low capacity. |

| Key Advantage | Removes bulk impurities, simplifies the mixture for HPLC. | Achieves >95% purity required for structural elucidation. |

Table 1: Comparison of key chromatographic techniques used in the isolation workflow.

Structural Elucidation: Confirming the Isolate

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved by a combination of spectroscopic techniques.

Logic of Structural Confirmation

The identity of the isolated compound is pieced together like a puzzle, with each analytical technique providing a crucial piece of information.

Caption: The synergistic use of MS and NMR for structural elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, which allows for the determination of its molecular formula.

-

Expected Result for this compound:

-

Molecular Formula: C₉H₇NO

-

Monoisotopic Mass: 145.0528 g/mol [16]

-

Observed Ion (ESI+): An [M+H]⁺ ion at m/z 146.0600.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.

-

¹H NMR (Proton NMR): This experiment identifies all the unique proton environments in the molecule. For this compound, one would expect to see distinct signals for each of the 7 protons on the aromatic rings, with chemical shifts and coupling patterns characteristic of the isoquinoline scaffold.

-

¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon environments. For this compound, 9 distinct carbon signals are expected.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.

-

COSY shows which protons are coupled to (i.e., adjacent to) each other.

-

HSQC correlates each proton signal with its directly attached carbon atom.

-

HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the entire molecular framework.

-

The final step is to compare the acquired MS and NMR data with literature values for this compound or with a commercially available standard to provide absolute confirmation of its identity.[16]

Conclusion and Future Directions

The successful isolation of a natural product like this compound is a meticulous process that relies on the logical application of chemical principles and analytical techniques. The workflow described herein—from judicious source selection and targeted acid-base extraction to multi-stage chromatographic purification and definitive spectroscopic analysis—provides a reliable and adaptable template for natural product chemists. The isolation of this and other simple alkaloids is not merely an academic exercise; it provides the essential chemical matter for exploring new biological activities and serves as the starting point for developing next-generation therapeutics derived from nature's vast chemical library.

References

-

Egydio-Brandão, A. P. M., Novaes, P., & Santos, D. Y. A. C. (2017). Alkaloids from Annona: Review from 2005 to 2016. JSM Biochemistry and Molecular Biology, 4(3), 1031. [Link]

-

Lúcio, A. S. S. C., et al. (2016). Occurrence of alkaloids in species of the genus Annona L. (Annonaceae): A review. Revista Brasileira de Farmacognosia, 26(5), 656-668. [Link]

-

Al-kazman, B. S. A., et al. (2020). Anti-Infective and Anti-Cancer Properties of the Annona Species: Their Ethnomedicinal Uses, Alkaloid Diversity, and Pharmacological Activities. Molecules, 25(22), 5453. [Link]

-

Egydio-Brandão, A. P. M., et al. (2017). Alkaloids from Annona: Review from 2005 to 2016. JSM Biochemistry and Molecular Biology, 4(3), 1031. [Link]

-

Patil, S. B., & Jain, A. (2014). Extraction and isolation of nuciferine from lotus leaves using flash chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 537-540. [Link]

-

Zhen, C., et al. (2019). Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids: advances in chemical profiling, extraction methods. Horticulture Research, 6, 100. [Link]

-

Chen, G., et al. (2022). Alkaloids from Lotus (Nelumbo nucifera): Recent Advances in Biosynthesis, Pharmacokinetics, Bioactivity. Chinese Herbal Medicines, 14(1), 1-15. [Link]

-

Al-kazman, B. S. A., et al. (2020). Alkaloid Constituents of Annona. Molecules, 25(22), 5453. [Link]

-

Hisanori, K., et al. (2016). Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity. Molecules, 21(5), 632. [Link]

-

Nguyen, T. A., et al. (2020). A review on Extraction of alkaloid from Nelumbo nucifera Embryos and Leaves for Production of Dietary Supplement. Journal of Pharmaceutical Research International, 32(17), 101-110. [Link]

-

Zenk, M. H. (1985). The Chemistry and Biology of Isoquinoline Alkaloids. Springer, Berlin, Heidelberg. [Link]

-

Shulgin, A. T., & Perry, W. E. (2002). The Simple Plant Isoquinolines. Journal of Natural Products, 65(7), 1086-1086. [Link]

-

Wang, C., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

-

Rahman, M. M., et al. (2018). Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl. Fitoterapia, 127, 187-192. [Link]

-

Wang, C., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(11). [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Plant & Cell Physiology, 54(5), 647-656. [Link]

-

Gholivand, M. B., et al. (2016). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Iranian Journal of Pharmaceutical Research, 15(4), 887-897. [Link]

-

Wikipedia contributors. (2024). Isoquinoline. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135483582, this compound. PubChem. [Link]

-

Diamond, A., & Desgagné-Penix, I. (2016). Metabolic engineering for the production of plant isoquinoline alkaloids. Plant Biotechnology Journal, 14(6), 1319-1328. [Link]

-

Wang, X., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1386762. [Link]

-

Mukhopadhyay, S., et al. (2021). Isoquinoline‐cored natural products, drugs, and other useful compounds. Advanced Synthesis & Catalysis, 363(1), 35-61. [Link]

-

Shang, X. F., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 27(13), 2092-2133. [Link]

-

National Genomics Data Center. (n.d.). Biosynthesis of isoquinoline alkaloids. CNCB-NGDC. [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 6. Alkaloids from Annona : Review from 2005 to 2016 [jscimedcentral.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Infective and Anti-Cancer Properties of the Annona Species: Their Ethnomedicinal Uses, Alkaloid Diversity, and Pharmacological Activities | MDPI [mdpi.com]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. maxapress.com [maxapress.com]

- 13. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | C9H7NO | CID 135483582 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic data for isoquinolin-6-ol characterization (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Characterization of Isoquinolin-6-ol

Introduction

This compound is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of isoquinoline, a structural motif found in numerous natural alkaloids and synthetic compounds with diverse biological activities, the precise characterization of this compound is a prerequisite for its use in synthesis, biological screening, and proteomics research.[1] This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. As of this writing, a complete, publicly available, and peer-reviewed set of experimental spectra for this compound is not readily found in aggregated databases. Therefore, this guide adopts the perspective of a senior scientist tasked with its characterization. It combines foundational principles with field-proven insights to predict, interpret, and validate the spectroscopic data for this molecule. We will leverage comparative analysis with the parent isoquinoline and isomeric compounds to explain the causal relationships between molecular structure and spectral output, thereby providing a robust framework for researchers working with this and related compounds.

Chemical Identity

Before delving into the spectroscopic data, it is essential to establish the fundamental identity of the target molecule.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 7651-82-3 | [2][3] |

| Molecular Formula | C₉H₇NO | [2][3] |

| Molecular Weight | 145.16 g/mol | [3] |

| Monoisotopic Mass | 145.052763847 Da | [2][4] |

| Physical Form | Grey to yellow solid | [3] |

| Melting Point | ~220 °C |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The NMR Strategy

The choice of solvent is the first critical decision. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively dissolves the phenolic compound, and, crucially, its residual water peak does not obscure the aromatic region. Most importantly, the acidic phenolic proton (-OH) is often observable as a broad singlet in DMSO-d₆, whereas it would rapidly exchange and be invisible in solvents like D₂O or CD₃OD.

Structure and Proton Numbering

To facilitate a clear discussion, the following IUPAC numbering scheme for the isoquinoline ring will be used.

Data Interpretation: Key Vibrational Modes

The IR spectrum of this compound will be characterized by absorptions from the O-H group, the aromatic C-H bonds, and the C=C/C=N bonds of the heterocyclic ring system.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3200-3500 | O-H stretch (phenolic) | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group. The broadness is due to intermolecular hydrogen bonding in the solid state. |

| 3000-3100 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds in the aromatic rings. |

| 1500-1650 | C=C and C=N stretch | Strong to Medium | Multiple bands are expected in this region due to the vibrations of the fused aromatic ring system. |

| 1200-1300 | C-O stretch (phenol) | Strong | Strong absorption characteristic of the aryl C-O bond. |

| ~800-900 | C-H out-of-plane bend | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic rings. |

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and offering clues about the structure.

Expertise & Experience: The MS Strategy

Electrospray Ionization (ESI) is the preferred ionization technique for a polar molecule like this compound. It is a "soft" ionization method that typically keeps the molecule intact, allowing for clear observation of the molecular ion. Running the analysis in positive ion mode is ideal, as the pyridine nitrogen can be easily protonated to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental composition.

Experimental Protocol (LC-ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Use positive ion mode ESI. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Analysis: Acquire the mass spectrum. For HRMS, the mass analyzer must be properly calibrated to ensure high mass accuracy.

-

Fragmentation (MS/MS): To gain further structural information, the [M+H]⁺ ion can be selected and fragmented (e.g., via collision-induced dissociation) to produce a tandem mass spectrum (MS/MS).

Data Interpretation: Molecular Ion and Fragments

Based on the molecular formula C₉H₇NO, we can predict the exact masses of the key ions.

Predicted Mass Spectrometry Data (Positive ESI)

| m/z (Predicted) | Ion Species | Rationale |

| 146.0600 | [M+H]⁺ | The protonated molecular ion. This is expected to be the base peak in the ESI spectrum. The exact mass confirms the elemental composition. |

| 168.0419 | [M+Na]⁺ | A common adduct seen in ESI-MS, formed with trace sodium ions. |

| 145.0522 | [M]⁺ | The radical molecular ion, more commonly observed in harder ionization techniques like Electron Ionization (EI), but can sometimes be seen in ESI. |

The fragmentation of the isoquinoline ring system typically involves the loss of small neutral molecules. A potential fragmentation pathway for the [M+H]⁺ ion could involve the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da), characteristic of phenolic and nitrogen-containing aromatic rings, respectively.

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS. While a complete, verified public dataset is elusive, a robust analytical approach allows for a confident prediction and interpretation of its key spectroscopic features. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups (hydroxyl and aromatic rings), and high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the foundational principles and practical methodologies for researchers to confidently characterize this compound, ensuring the integrity of their subsequent scientific investigations.

References

-

PubChem. This compound | C9H7NO | CID 135483582. [Link]

-

SpectraBase. This compound, 7-methoxy-1-methyl-. [Link]

-

SpectraBase. 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-. [Link]

-

PubChem. This compound | C9H7NO | CID 135483582. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000153). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000193). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 6-Hydroxyquinoline | C9H7NO | CID 11374. [Link]

-

University of California, Davis. 13C-NMR. [Link]

-

ResearchGate. (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]

-

PubChem. Isoquinoline | C9H7N | CID 8405. [Link]

-

PubMed. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. [Link]

-

ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

Studocu. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubChemLite. This compound (C9H7NO). [Link]

-

PubChem. 3-Hydroxyquinoline | C9H7NO | CID 11376. [Link]

-

ResearchGate. Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. [Link]

-

MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

ResearchGate. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

-

YouTube. Y11-12 Chemistry: Mass Spectrometry - Identifying Organic Molecules. [Link]

-

Doc Brown's Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 8-Hydroxyquinoline | C9H7NO | CID 1923. [Link]

-

PubChem. 7-Hydroxyquinoline | C9H7NO | CID 135426866. [Link]

-

PubChemLite. 8-hydroxyquinoline (C9H7NO). [Link]

-

PubChemLite. 6-hydroxyquinoline (C9H7NO). [Link]

-

CAS. 4-Bromo-6,7-dihydro-8(5H)-isoquinolinone. [Link]

-

CAS. 4-Isoquinolinecarbonitrile. [Link]

Sources

The Biological Versatility of Isoquinolin-6-ol and its Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the biological activities associated with the isoquinolin-6-ol scaffold, a key heterocyclic motif in medicinal chemistry. As researchers and drug development professionals, our focus is on understanding the therapeutic potential encoded within molecular structures. Isoquinoline and its derivatives are considered "privileged structures," frequently appearing in natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This document will dissect the known and potential anticancer, neuroprotective, and antimicrobial activities of this compound and its chemical relatives, grounding the discussion in mechanistic insights and providing actionable experimental protocols.

The Isoquinoline Core: A Foundation for Diverse Bioactivity

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous natural alkaloids, including morphine and berberine, which have profound physiological effects.[2] The specific placement of a hydroxyl group at the 6-position, as in this compound, significantly influences the molecule's electronic properties and potential for hydrogen bonding, making it a versatile starting point for synthetic derivatization. While this compound itself has shown limited direct cytotoxicity in some studies, its scaffold is a launchpad for developing potent and selective therapeutic agents.[3] This guide will explore how modification of this core structure can unlock a spectrum of biological activities.

Anticancer Potential: Targeting Cellular Proliferation and Survival

The anticancer activity of isoquinoline alkaloids is a well-documented and promising area of research.[4] These compounds can exert their effects through a variety of mechanisms, including inducing cell cycle arrest, apoptosis, and autophagy.[5]

Mechanistic Insights: From DNA Intercalation to Kinase Inhibition

The antiproliferative effects of isoquinoline derivatives are often multifactorial.[6] Key mechanisms attributed to this class of compounds include:

-

Enzyme Inhibition: Many isoquinoline alkaloids are known to inhibit crucial enzymes involved in cell cycle progression and signaling. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[7] Inhibition of this pathway can halt uncontrolled cell division and induce apoptosis.

-

DNA Interaction: Some derivatives can intercalate into DNA, disrupting its replication and transcription, ultimately leading to cell death.[1]

-

Microtubule Disruption: Certain isoquinoline compounds can interfere with microtubule polymerization, a critical process for mitotic spindle formation during cell division, leading to mitotic arrest and apoptosis.[4]

While these mechanisms are established for the broader isoquinoline family, it is the derivatization of the simple this compound core that is critical for potent anticancer activity. For instance, a recent study highlighted that while this compound itself did not exhibit cytotoxicity against A549 (lung), MCF-7 (breast), and SW480 (colon) cancer cell lines, other more complex isoquinoline alkaloids showed significant activity.[3] This underscores the principle that the core scaffold provides a template for functionalization to achieve desired pharmacological effects.

Signaling Pathway: PI3K/Akt/mTOR Axis

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer cell survival and proliferation that is a frequent target of isoquinoline-based inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Data Presentation: Structure-Activity Relationship of Isoquinoline Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various isoquinoline derivatives against different human cancer cell lines, illustrating the impact of structural modifications on potency.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 38 | N-benzyl isoquinoline | MGC-803 (Gastric) | 5.1 | [3] |

| 38 | N-benzyl isoquinoline | HGC-27 (Gastric) | 7.6 | [3] |

| 37 | N-benzyl isoquinoline | HepG2 (Liver) | 7.42 | [3] |

| Sanguinarine | Benzophenanthridine | Multiple | 0.11–0.54 µg/mL | [8] |

| Chelerythrine | Benzophenanthridine | Multiple | 0.14–0.46 µg/mL | [8] |

| 1a | Isoquinoline-hydrazinyl-thiazole | A549 (Lung) | 3.55 | [1] |

Note: This table includes data for various isoquinoline alkaloids to demonstrate the general anticancer potential of the broader chemical class, as specific IC₅₀ data for a wide range of this compound derivatives are not extensively available.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol details a robust and widely adopted colorimetric assay to determine the cytotoxic effects of this compound derivatives on cancer cells. The assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[9] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours under the same conditions.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of control cells) * 100.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, from the curve using non-linear regression analysis.

-

Experimental Workflow: MTT Assay

The following diagram outlines the key steps in the MTT assay workflow for determining the IC₅₀ of a test compound.

Caption: Workflow for MTT-based cell viability and cytotoxicity assay.

Neuroprotective Effects: Combating Neuroinflammation and Oxidative Stress

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by neuroinflammation and oxidative stress.[10] Isoquinoline alkaloids have emerged as promising candidates for neuroprotection due to their ability to modulate these pathological processes.[11]

Mechanistic Insights: A Multi-pronged Approach to Neuronal Defense

The neuroprotective actions of isoquinoline derivatives are diverse and target multiple aspects of neurodegenerative pathology:

-

Anti-inflammatory Activity: A key mechanism is the suppression of neuroinflammation.[11] Activated microglia, the resident immune cells of the brain, release pro-inflammatory cytokines. Certain isoquinoline derivatives can inhibit this activation by modulating signaling pathways such as the NF-κB and MAPK pathways.[5]

-

Antioxidant Effects: These compounds can reduce oxidative stress, a major contributor to neuronal damage, by scavenging free radicals and upregulating endogenous antioxidant enzymes.[12]

-

Modulation of Autophagy: Some isoquinoline alkaloids can regulate autophagy, the cellular process for clearing damaged organelles and protein aggregates, which is often impaired in neurodegenerative diseases.[11]

Derivatives of the this compound scaffold could be designed to enhance these properties, potentially offering a therapeutic strategy for complex neurological disorders.

Signaling Pathway: Microglial Activation and NF-κB Signaling

This diagram illustrates the NF-κB signaling pathway, a central regulator of inflammation in microglial cells, and a potential target for the anti-neuroinflammatory effects of isoquinoline derivatives.

Caption: NF-κB signaling pathway in microglial activation.

Antimicrobial Properties: A Scaffold for New Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[13] The isoquinoline scaffold is present in many natural products with known antibacterial activity.[4]

Mechanistic Insights: Disrupting Bacterial Integrity

Isoquinoline derivatives can combat bacterial growth through several mechanisms:

-

Cell Wall and Membrane Disruption: Some compounds can perturb the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[13]

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication and transcription is another key antibacterial mechanism.[4]

-

Efflux Pump Inhibition: Certain derivatives can inhibit bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell, thereby restoring the efficacy of existing drugs.

These mechanisms suggest that the this compound core can be functionalized to develop potent antibacterial agents, particularly against Gram-positive bacteria.[9]

Data Presentation: Antibacterial Spectrum of Isoquinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected isoquinoline derivatives against various bacterial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Spathullin B | Dihydropyrrolo-isoquinoline | S. aureus | 1 | [14] |

| Spathullin A | Dihydropyrrolo-isoquinoline | S. aureus | 4 | [14] |

| HSN584 | Alkynyl isoquinoline | MRSA | 4-16 | [15] |

| HSN739 | Alkynyl isoquinoline | MRSA | 4-16 | [15] |